molecular formula C22H22N2O4 B2818736 METHYL 4-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE CAS No. 1357702-57-8

METHYL 4-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE

Cat. No.: B2818736
CAS No.: 1357702-57-8
M. Wt: 378.428
InChI Key: XIOAYSNOKPVENV-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at positions 2, 4, and 4. Key structural elements include:

  • Position 2: A methyl ester group (-COOCH₃).
  • Position 4: A methoxy group (-O-) linked to a carbamoyl moiety [(4-ethylphenyl)carbamoyl].
  • Position 6: A methyl group (-CH₃). This structure suggests applications in medicinal chemistry, particularly as a modulator of biological targets like P-glycoprotein (P-gp) .

Properties

IUPAC Name

methyl 4-[2-(4-ethylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-15-6-8-16(9-7-15)23-21(25)13-28-20-12-19(22(26)27-3)24-18-10-5-14(2)11-17(18)20/h5-12H,4,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOAYSNOKPVENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The quinoline core is then subjected to various substitution reactions to introduce the ethylphenylamino and oxoethoxy groups. These reactions often require the use of reagents such as ethyl iodide and sodium ethoxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

METHYL 4-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a fluorescent probe for studying biological systems due to its quinoline core.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of METHYL 4-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, the compound can interact with enzymes involved in cellular metabolism, leading to the inhibition of key pathways necessary for cell survival.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following quinoline derivatives are structurally related:

Compound Name Substituents Key Differences Reference
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate - Position 6: Methoxy
- Position 2: Phenyl
- Position 4: Methyl ester
Lacks carbamoyl group; simpler aryl substituent at position 2
3-Chloroethyl 6-methoxy-2-phenylquinoline-4-carboxylate - Position 3: Chloroethyl ester
- Position 6: Methoxy
Chloroethyl ester introduces higher reactivity and polarity
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide - Position 4: Carbohydrazide
- Position 2: 4-Isopropylphenyl
Carbohydrazide group replaces ester; isopropylphenyl enhances steric bulk

Key Observations :

  • The methyl ester at position 2 is common in analogs, but substituents at positions 4 and 6 dictate solubility and bioactivity.

Comparison :

  • Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () uses direct methylation of the acid precursor, bypassing carbamoylation.
  • 3-Chloroethyl esters () require additional steps to introduce reactive chloroethyl groups.

Physicochemical Properties

Property Target Compound Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide
Molecular Weight ~395.4 g/mol (estimated) ~323.3 g/mol ~337.4 g/mol
LogP ~3.8 (predicted) ~3.1 ~3.5
Hydrogen Bond Acceptors 5 4 3

Key Findings :

  • The carbamoyl group increases hydrogen-bonding capacity compared to methoxy or carbohydrazide analogs.
  • 4-ethylphenyl contributes to higher lipophilicity (LogP ~3.8) versus phenyl (LogP ~3.1) or isopropylphenyl (LogP ~3.5).

Electronic and Steric Effects

  • Electronic Effects: The electron-withdrawing ester at position 2 and electron-donating methyl at position 6 create a polarized quinoline core, influencing reactivity and interaction with enzymes .

Biological Activity

Methyl 4-{[(4-ethylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a derivative of quinoline, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in anti-cancer and anti-inflammatory contexts. Quinoline derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, and analgesic effects.

Chemical Structure

The compound's structure can be represented as follows:

\text{Methyl 4 4 Ethylphenyl carbamoyl methoxy}-6-methylquinoline-2-carboxylate}

This structure features a quinoline backbone with various functional groups that contribute to its biological activity.

Anticancer Properties

Quinoline derivatives have shown promising anticancer activities. For instance, studies indicate that certain quinoline compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases. The compound may exhibit similar properties due to its structural characteristics.

Cell Line IC50 (µM) Mechanism
MCF-7TBDApoptosis induction
A549TBDCell cycle arrest
HCT-116TBDApoptosis induction

Anti-inflammatory Activity

Research on quinoline derivatives has also highlighted their anti-inflammatory properties. Compounds within this class have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The specific mechanisms often involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Case Studies

  • Anticancer Activity : A study evaluated a series of quinoline derivatives for their cytotoxic effects against various cancer cell lines. The results indicated significant inhibition of cell proliferation, with some compounds demonstrating IC50 values in the micromolar range. This suggests that this compound could potentially be developed as an anticancer agent.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of quinoline derivatives, where compounds were tested in vitro for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The findings revealed that several derivatives effectively reduced NO levels, indicating their potential as anti-inflammatory agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic methodologies have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to detect byproducts.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Question
A multi-technique approach is critical:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Verify methoxy (δ ~3.8–4.0 ppm), carbamoyl (δ ~6.5–7.5 ppm for aromatic protons), and quinoline protons (δ ~8.0–9.0 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

X-ray Crystallography : Resolve ambiguity in substituent orientation (e.g., carbamoyl group spatial arrangement) using single-crystal diffraction .

Advanced Research Question

Solubility & Stability :

  • PBS/Simulated Fluids : Measure solubility at pH 7.4 and 1.2 to simulate gastrointestinal conditions.
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic degradation rates .

Permeability : Use Caco-2 cell monolayers to predict intestinal absorption.

Protein Binding : Employ equilibrium dialysis to determine plasma protein binding affinity .

Note : Discrepancies in stability data may arise from impurities (e.g., residual solvents); ensure ≥95% purity via HPLC ().

How to address contradictions in reported biological activity data across studies?

Advanced Research Question
Contradictions often stem from assay variability or compound handling:

Standardize Assays :

  • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Validate IC₅₀ values via dose-response curves (n ≥ 3 replicates).

Purity Verification : Re-test batches with conflicting results using orthogonal methods (e.g., LC-MS vs. NMR) .

Functional Group Impact : Compare activity with analogs lacking the 4-ethylphenylcarbamoyl group to isolate its role (SAR analysis) .

What computational methods predict interactions with biological targets?

Advanced Research Question

Molecular Docking :

  • Use AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., kinases). The carbamoyl methoxy group may hydrogen bond with active-site residues .

MD Simulations :

  • Simulate 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

QSAR Modeling :

  • Train models on analogs (e.g., ) to predict bioavailability or toxicity .

How to design a structure-activity relationship (SAR) study for derivatives?

Advanced Research Question

Variable Substituents :

  • Modify the 4-ethylphenyl group (e.g., replace with halogens or bulky substituents).
  • Replace the methyl ester with ethyl or tert-butyl to study steric effects.

Assay Design :

  • Test derivatives against a panel of targets (e.g., antimicrobial, anticancer) to identify selectivity trends.

Data Analysis :

  • Use PCA (Principal Component Analysis) to correlate substituent properties (logP, polar surface area) with activity .

Q. Table: Example SAR Comparisons

Derivative ModificationBiological Activity ChangeReference
4-Ethyl → 4-Fluorophenyl↑ Anticancer potency
Methoxy → Hydroxy↓ Metabolic stability

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